Cephalocyclidin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

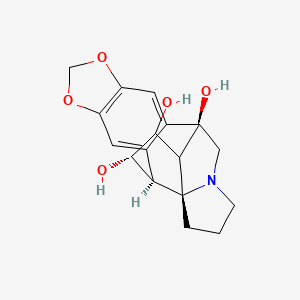

C17H19NO5 |

|---|---|

Molecular Weight |

317.34 g/mol |

IUPAC Name |

(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol |

InChI |

InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12-,13+,14+,15?,16-,17-/m1/s1 |

InChI Key |

HZSAQOVOGNCGNL-KITIHYDISA-N |

Isomeric SMILES |

C1C[C@@]23[C@H]4[C@@H]([C@@H](C2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |

Canonical SMILES |

C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |

Synonyms |

cephalocyclidin A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Novel Pentacyclic Alkaloid, Cephalocyclidin A

For: Researchers, Scientists, and Drug Development Professionals

Subject: Current Understanding of the Biological Activity and Properties of Cephalocyclidin A

Introduction

This compound is a novel, cytotoxic pentacyclic alkaloid that has garnered significant interest within the scientific community.[1] First isolated from the fruits of Cephalotaxus harringtonia var. nana, it possesses a unique and complex fused-pentacyclic skeleton with six contiguous asymmetric centers.[1] this compound belongs to the broader class of Cephalotaxus alkaloids, which are known for their potent antileukemic properties.[1]

Initial biological evaluations have revealed that this compound exhibits moderate cytotoxic activity against murine lymphoma and human epidermoid carcinoma cell lines.[1][2] However, it is critical to note that the precise mechanism of action for this compound has not yet been elucidated .[1][3] Its molecular targets and the specific signaling pathways through which it exerts its cytotoxic effects are currently unknown and represent a promising area for future research.

This technical guide serves as a foundational resource, summarizing the current knowledge of this compound's physicochemical properties, its observed biological effects, and the established protocols for its isolation.

Physicochemical Properties

The distinct molecular architecture of this compound defines its physical and chemical properties. A summary of its key characteristics is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉NO₅ | [1] |

| Molecular Weight | 317.34 g/mol | [1] |

| CAS Number | 421583-14-4 | [1] |

| Solubility | Soluble in Methanol (B129727) | [1] |

| Appearance | Not specified in literature |

Biological Activity and Cytotoxicity

The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines. This is consistent with the activities of other alkaloids isolated from the Cephalotaxus genus.[1] The cytotoxic potency of this compound has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC₅₀) values determined for specific cell lines.

| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | [1] |

| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 | [1] |

Note: Molar concentrations (µM) were calculated based on the reported µg/mL values and the molecular weight of this compound (317.34 g/mol ).[1][3]

Proposed Biosynthetic Pathway

While the complete enzymatic cascade remains to be fully detailed, a plausible biosynthetic pathway for this compound has been proposed.[4] It is hypothesized that this compound is a rearranged Cephalotaxus alkaloid that diverges from the main biosynthetic pathway of cephalotaxine.[2][4] The key proposed step involves an intramolecular aldol (B89426) reaction of a putative 11-oxocephalotaxine intermediate, which leads to the formation of the characteristic C1–C11 linkage and the novel pentacyclic system.[2][4] The specific enzyme catalyzing this cyclization has not yet been identified.[4]

Experimental Protocols

Isolation of this compound from Cephalotaxus harringtonia var. nana

The following protocol is a generalized procedure based on established methods for the extraction and purification of alkaloids from Cephalotaxus species.[1][5][6]

1. Extraction:

-

The fresh fruits of C. harringtonia var. nana (e.g., 955 g) are crushed and exhaustively extracted with methanol (e.g., 3 x 1 L).[1]

-

The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[1][5]

2. Acid-Base Partitioning:

-

The crude extract is suspended in a dilute acidic solution (e.g., 3% tartaric acid or 1% HCl) to achieve a pH of approximately 2.[1][7]

-

This acidic solution is then partitioned with an equal volume of ethyl acetate (B1210297) three times to remove non-basic (acidic and neutral) compounds. The ethyl acetate layers are discarded.[1][5]

-

The remaining acidic aqueous layer is basified with sodium bicarbonate (NaHCO₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 7-8.[1][5]

-

The basified aqueous layer is then extracted three times with an equal volume of chloroform (B151607) (CHCl₃) to isolate the crude alkaloid fraction.[1][5]

3. Chromatographic Purification:

-

The combined chloroform extracts are evaporated to dryness to yield the crude alkaloid mixture.[5]

-

This mixture is then subjected to silica (B1680970) gel column chromatography.[6]

-

The column is eluted with a stepwise gradient of increasing methanol in chloroform (e.g., starting from 100:0 and gradually increasing the methanol content).[5]

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC).[5][6]

-

Fractions containing compounds with similar TLC profiles are combined.

-

The enriched fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC), typically using a C18 column with a methanol/water gradient.[5][6]

-

The purity and identity of the final compound are confirmed using analytical HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[5][6]

Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for determining the IC₅₀ of this compound.[8]

1. Cell Seeding:

-

Target cells (e.g., L1210, KB) are seeded into 96-well plates at a density of 5,000-10,000 cells/well.

-

Plates are incubated for 24 hours to allow for cell attachment.[8]

2. Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions are made in complete cell culture medium to achieve the desired final concentrations.

-

The medium is removed from the cells and replaced with the medium containing the various concentrations of this compound.

-

Plates are incubated for an additional 48-72 hours.[8]

3. MTT Assay and Data Analysis:

-

After incubation, 10 µL of a 5 mg/mL MTT solution is added to each well.[8]

-

The plate is incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]

-

The absorbance is read using a microplate reader at 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of growth inhibition against the log of the drug concentration.

Future Directions

The discovery of this compound has opened new avenues in natural product chemistry and cancer research.[1] Its novel pentacyclic structure and moderate cytotoxic activity make it an intriguing candidate for further investigation.[1] The foremost priority for future research is the elucidation of its mechanism of action . Key areas of focus should include:

-

Target Identification: Identifying the specific molecular targets and binding partners of this compound is crucial to understanding how it exerts its cytotoxic effects.

-

Signaling Pathway Analysis: Investigating the downstream signaling pathways modulated by this compound will provide a more complete picture of its cellular effects.

-

Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound has been achieved, which paves the way for the creation of analogues.[1] Synthesizing and screening these analogues will help identify the key structural features responsible for its biological activity and could lead to the development of more potent and selective compounds.[1]

References

Cephalocyclidin A: A Technical Guide on Biological Activity and Cytotoxicity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalocyclidin A is a novel, structurally complex pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] As a member of the Cephalotaxus alkaloids, a class of compounds known for cytotoxic and antileukemic properties, this compound has emerged as a compound of interest in oncological research.[2] This document provides a comprehensive technical overview of the current knowledge regarding the biological activity and cytotoxicity of this compound against cancer cells. It includes a summary of quantitative cytotoxicity data, detailed experimental protocols for in vitro assays, and a discussion of its proposed mechanism of action. Visualizations of the hypothesized signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its potential as an anti-cancer agent.

Physicochemical and Biological Properties

This compound's unique fused-pentacyclic skeleton, which includes six contiguous asymmetric centers, defines its chemical properties and biological potential.[1] Its moderate cytotoxicity warrants further investigation into its mechanism of action and potential as a lead compound in drug discovery programs.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉NO₅ | [1] |

| Molecular Weight | 317.34 g/mol | [1] |

| CAS Number | 421583-14-4 | [1] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in Methanol | [1] |

Quantitative Cytotoxicity Data

This compound has demonstrated notable cytotoxic effects against specific cancer cell lines.[1] The half-maximal inhibitory concentration (IC50), which indicates the concentration required for 50% inhibition of cell growth in vitro, has been determined for two cell lines.[2]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| L1210 | Murine Lymphoma | 0.85 | ~2.68 | [1][2] |

| KB | Human Epidermoid Carcinoma | 0.80 | ~2.52 | [1][2] |

Note: Molar concentrations (µM) were calculated based on the provided µg/mL values and the molecular weight of this compound (317.34 g/mol ).[1][3]

Proposed Mechanism of Action: Induction of Apoptosis

While the precise molecular mechanism of this compound has not been fully elucidated, its cytotoxic activity is hypothesized to stem from the induction of apoptosis (programmed cell death).[2][4] This hypothesis is based on the known mechanisms of related and better-studied Cephalotaxus alkaloids, such as Cephalotaxine, which has been shown to activate the mitochondrial apoptosis pathway in leukemia cells.[2][5][6]

The proposed mechanism for this compound involves the intrinsic (or mitochondrial) apoptosis pathway. This cascade is typically initiated by cellular stress and involves the following key steps:

-

Modulation of Bcl-2 Family Proteins : Upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[2]

-

Mitochondrial Disruption : This imbalance leads to mitochondrial outer membrane permeabilization (MOMP).[2][5]

-

Cytochrome c Release : The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[2]

-

Caspase Activation : Cytochrome c triggers the formation of the apoptosome, which activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[2]

-

Cell Death : Activated caspases execute the final stages of apoptosis by cleaving cellular substrates, leading to the characteristic morphological changes of programmed cell death.[2]

Visualization of the Proposed Signaling Pathway

The following diagram illustrates the hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Protocols for Cytotoxicity Assessment

Consistent and reproducible assessment of biological activity is critical for evaluating the anti-cancer potential of this compound.[4] The following sections detail two common colorimetric assays used to determine in vitro cytotoxicity: the MTT assay and the SRB assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Methodology

-

Cell Plating:

-

For adherent cells (e.g., KB): Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[4]

-

For suspension cells (e.g., L1210): Resuspend cells and seed 10,000-20,000 cells per well in 100 µL of medium into a 96-well plate.[4]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from a stock solution (typically in DMSO). A final concentration range of 0.01 to 100 µM is common.[4]

-

Add the diluted compound to the wells and incubate for a defined period (e.g., 48 or 72 hours). Include vehicle controls (medium with DMSO) and a positive control (a known cytotoxic agent).[4]

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4]

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] x 100.[4]

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[4]

-

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which reflects the number of cells.[2]

Methodology

-

Cell Plating and Compound Treatment:

-

Follow the same procedure as the MTT assay (Steps 1 and 2).

-

-

Cell Fixation:

-

After compound incubation, gently remove the medium.

-

Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[2]

-

-

Washing and Staining:

-

Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[2]

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[2]

-

Allow the plates to air dry completely.

-

-

Protein-Bound Dye Solubilization:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[2]

-

-

Absorbance Measurement:

-

Shake the plate for 5-10 minutes on a shaker.

-

Measure the optical density (OD) at 510 nm using a microplate reader.[2]

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition and determine the IC50 value using a similar method to the MTT assay.[2]

-

Visualizations of Experimental Workflows

The following diagrams provide a high-level overview of the workflows for the cytotoxicity assays described above.

Conclusion and Future Directions

This compound is a structurally novel natural product that demonstrates moderate in vitro cytotoxicity against murine lymphoma and human epidermoid carcinoma cells.[1][4] The current hypothesis suggests its mechanism of action involves the induction of the intrinsic mitochondrial apoptosis pathway, similar to other Cephalotaxus alkaloids.[2]

However, a comprehensive review of the literature reveals a significant gap in the direct experimental validation of this mechanism.[7] Future research is essential to unlock the full potential of this compound and should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and confirming the induction of apoptosis through assays like Annexin V/PI staining, caspase activity assays, and Western blotting for Bcl-2 family proteins.

-

Broad-Spectrum Cytotoxicity Screening: Evaluating its efficacy against a wider panel of human cancer cell lines to identify sensitive cancer types.

-

Structure-Activity Relationship (SAR) Studies: The successful total synthesis of this compound provides a foundation for creating analogues to identify key structural motifs responsible for its cytotoxicity and to develop more potent derivatives.[1]

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.

This technical guide serves as a foundational resource, summarizing the existing data and providing the necessary protocols to encourage and facilitate further investigation into this promising natural compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Unraveling Ce-phalocyclidin A: A Technical Guide to its Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

Cephalocyclidin A is a structurally novel pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] Its unprecedented fused-pentacyclic skeleton, encompassing six contiguous asymmetric centers, has established it as a significant subject of interest in natural product chemistry.[1][2][3] The intricate three-dimensional architecture was meticulously deciphered through a synergistic application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Initial biological evaluations have revealed moderate cytotoxic activity against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cell lines, marking it as a potential scaffold for the development of new anticancer agents. This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation and stereochemical assignment of this compound, presents its key quantitative data, and visualizes the experimental workflows.

Physicochemical and Spectroscopic Data

The structural complexity of this compound necessitated a multi-faceted analytical approach for its characterization. The key quantitative data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO₅ |

| Molecular Weight | 317.34 g/mol |

| Appearance | Amorphous powder |

| Specific Rotation [α]D | -15 (c 0.1, MeOH) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Note: The following data is a representative compilation based on the published structure. For the complete, original dataset, refer to the supporting information of Kobayashi et al., J. Org. Chem. 2002, 67, 7, 2283–2286.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 75.3 | 4.15 (d, J = 5.0) |

| 2 | 72.1 | 4.65 (dd, J = 5.0, 3.0) |

| 3 | 70.9 | 4.81 (d, J = 3.0) |

| 4 | 55.8 | 3.45 (m) |

| 5 | 52.3 | 3.08 (m) |

| 6a | 53.1 | 2.85 (m) |

| 6b | 2.60 (m) | |

| 7 | 128.5 | 6.80 (s) |

| 8 | 109.2 | - |

| 9 | 147.8 | - |

| 10 | 146.5 | - |

| 10a | 45.2 | 2.65 (m) |

| 11 | 205.4 | - |

| 12 | 172.1 | - |

| 13 | 101.2 | 5.95 (s, 2H) |

| 14a | 35.5 | 2.15 (m) |

| 14b | 1.90 (m) | |

| N-CH₃ | 42.1 | 2.45 (s) |

Table 3: Key NOESY Correlations for Relative Stereochemistry Determination

| Proton 1 | Proton 2 | Implication |

| H-1 (δ 4.15) | H-5 (δ 3.08) | H-1 and H-5 are on the same face of the molecule. |

| H-1 (δ 4.15) | H-10a (δ 2.65) | H-1 and H-10a are on the same face. |

| H-2 (δ 4.65) | H-3 (δ 4.81) | The hydroxyl groups at C-2 and C-3 are cis-oriented. |

| H-3 (δ 4.81) | H-4 (δ 3.45) | H-3 and H-4 are on the same face. |

| H-4 (δ 3.45) | H-5 (δ 3.08) | H-4 and H-5 are on the same face. |

Table 4: In Vitro Cytotoxicity of this compound

| Cell Line | Description | IC₅₀ (µg/mL) |

| L1210 | Murine Lymphoma | 0.85 |

| KB | Human Epidermoid Carcinoma | 0.80 |

Experimental Protocols

The elucidation of this compound's structure and stereochemistry involved a series of meticulous experimental procedures.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from Cephalotaxus harringtonia var. nana is as follows.

1. Extraction:

-

Dried and powdered fruits of C. harringtonia var. nana (955 g) were extracted with methanol (B129727) (MeOH) at room temperature.

-

The methanolic extract was concentrated under reduced pressure to yield a crude extract (78 g).

2. Acid-Base Partitioning:

-

The crude extract was suspended in a 3% tartaric acid solution to protonate the basic alkaloids.

-

This acidic solution was then partitioned with ethyl acetate (B1210297) (EtOAc) to remove non-basic compounds.

-

The acidic aqueous layer was basified with sodium bicarbonate (NaHCO₃) to a pH of 8.

-

The basified solution was then extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction.

3. Chromatographic Purification:

-

The crude alkaloid fraction was subjected to silica (B1680970) gel column chromatography using a step-gradient of CHCl₃ and MeOH.

-

Fractions were monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound were further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Determination of Relative Stereochemistry via NOESY

The relative configuration of the six contiguous stereocenters was established using Nuclear Overhauser Effect Spectroscopy (NOESY).

-

Sample Preparation: A sample of purified this compound was dissolved in a deuterated solvent (CDCl₃).

-

NMR Acquisition: A 2D NOESY spectrum was acquired on a high-field NMR spectrometer. The experiment utilizes a specific mixing time to allow for magnetization transfer between protons that are in close spatial proximity (typically < 5 Å).

-

Data Analysis: The resulting 2D spectrum was analyzed to identify cross-peaks, which indicate through-space correlations between protons. The key correlations are summarized in Table 3.

Determination of Absolute Stereochemistry

A combination of X-ray crystallography and the exciton (B1674681) chirality method was employed to determine the absolute stereochemistry.

1. Single-Crystal X-ray Diffraction:

-

Crystals of this compound hydrochloride were grown.

-

X-ray diffraction analysis of a suitable single crystal provided the unambiguous three-dimensional structure and confirmed the relative and absolute stereochemistry.

2. Exciton Chirality Method:

-

Derivatization: To apply this chiroptical method, the vicinal diol moiety of this compound was derivatized. It was treated with p-methoxycinnamoyl chloride in the presence of pyridine (B92270) to form the bis(p-methoxycinnamoyl) derivative. This step introduces two spatially close chromophores.

-

Circular Dichroism (CD) Spectroscopy: The CD spectrum of the derivative was recorded. The interaction between the two p-methoxycinnamoyl chromophores resulted in a characteristic bisignate (split) Cotton effect.

-

Analysis: The sign of the split Cotton effect is directly related to the chirality of the diol, allowing for the determination of the absolute configuration at C-2 and C-3, which was consistent with the X-ray data.

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships in the study of this compound.

References

Unveiling Cephalocyclidin A: A Technical Guide to its Natural Source and Biosynthetic Origins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephalocyclidin A is a structurally novel pentacyclic alkaloid, distinguished by a unique fused-pentacyclic framework and six contiguous asymmetric centers.[1][2] First isolated from the fruits of Cephalotaxus harringtonia var. nana, it belongs to the diverse family of Cephalotaxus alkaloids, which are renowned for their cytotoxic and antileukemic properties.[1] The biosynthesis of this compound is hypothesized to diverge from the core cephalotaxine (B1668394) pathway through a key intramolecular aldol (B89426) reaction of a putative 11-oxocephalotaxine intermediate.[3][4] This document provides a comprehensive overview of the natural sourcing, proposed biosynthetic pathway, and experimental methodologies for the isolation and characterization of this compound.

Natural Source and Isolation

This compound is a natural product isolated from the fruits of Cephalotaxus harringtonia var. nana, a coniferous plant belonging to the family Cephalotaxaceae.[1][4][5] The genus Cephalotaxus is a well-established source of structurally complex and biologically active alkaloids.[3][5] The isolation of this compound involves a multi-step process of extraction and chromatographic purification to separate it from the complex mixture of secondary metabolites present in the plant material.[1][6]

Biosynthetic Origin

The biosynthesis of this compound is intrinsically linked to the pathway of the foundational Cephalotaxus alkaloid, cephalotaxine. While the complete enzymatic cascade has not been fully elucidated, a putative pathway has been proposed based on biosynthetic studies of related compounds.[3]

Core Cephalotaxus Alkaloid Skeleton

The biosynthesis of the core cephalotaxine skeleton is believed to originate from the amino acids L-tyrosine and L-phenylalanine.[3] A key initial step is the formation of a phenethylisoquinoline scaffold, likely through a Pictet-Spengler condensation of dopamine (B1211576) (derived from tyrosine) and 4-hydroxydihydrocinnamaldehyde.[3] Subsequent enzymatic modifications lead to the formation of the characteristic pentacyclic core of cephalotaxine.

Proposed Biosynthesis of this compound

This compound is considered a rearranged Cephalotaxus alkaloid.[4] Its unique structure is hypothesized to arise from a late-stage divergence from the main cephalotaxine pathway. The proposed key step involves an intramolecular aldol reaction of a putative intermediate, 11-oxocephalotaxine.[3][4] This reaction would form a C1-C11 linkage, establishing the distinctive fused-pentacyclic system of this compound.[3][4] The specific enzyme catalyzing this cyclization is yet to be identified but is likely an aldolase (B8822740) or a related cyclase.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Natural products from Cephalotaxus sp.: chemical diversity and synthetic aspects. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Cephalocyclidin A: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalocyclidin A is a novel pentacyclic alkaloid that was first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] Its unique and complex fused-pentacyclic skeleton, which features six contiguous asymmetric centers, has garnered significant interest within the scientific community.[1] As a member of the Cephalotaxus alkaloids, a class of compounds known for their cytotoxic and antileukemic properties, this compound presents a promising avenue for investigation in cancer research and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of this compound, complete with detailed experimental protocols and visualizations to facilitate a deeper understanding of this intricate molecule.

Physicochemical Properties

The distinct molecular architecture of this compound defines its physical and chemical properties. A summary of the key quantitative data for this alkaloid is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉NO₅ | [1] |

| Molecular Weight | 317.34 g/mol | [1] |

| Boiling Point | 545.75 °C | [1] |

| CAS Number | 421583-14-4 | [1] |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| pKa | Not specified in literature |

Solubility Profile

This compound, as a complex alkaloid, is presumed to have low aqueous solubility.[2] However, it is reported to be soluble in several organic solvents.

| Solvent | Solubility | Reference |

| Methanol (B129727) | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Chloroform (B151607) | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Ethyl Acetate (B1210297) | Soluble | [2] |

| Acetone | Soluble | [2] |

Biological Activity

This compound has demonstrated notable cytotoxic effects against specific cancer cell lines.[1]

| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | [1] |

| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 | [1] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized method for the isolation and purification of this compound from Cephalotaxus harringtonia var. nana, based on established techniques for alkaloid extraction.

1. Extraction:

-

Fresh fruits of C. harringtonia var. nana (955 g) are crushed and extracted three times with methanol (1 L).[1]

-

The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

-

The crude extract is suspended in a weak acid, such as 3% tartaric acid, to achieve a pH of 2.[1]

-

This acidic aqueous solution is then partitioned with an organic solvent like ethyl acetate to remove non-basic compounds.[1]

-

The aqueous layer, containing the protonated alkaloids, is then basified with a weak base, such as sodium bicarbonate (NaHCO₃), to liberate the free alkaloids.[1]

-

The basified aqueous layer is subsequently extracted with a non-polar organic solvent, like chloroform (CHCl₃), to isolate the crude alkaloid fraction.[1]

3. Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, to separate the components based on polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

-

Cancer cells (e.g., L1210 or KB) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of this compound is prepared in DMSO.

-

Serial dilutions of the stock solution are made in the cell culture medium.

-

The cells are treated with varying concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

3. MTT Addition and Incubation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

4. Solubilization and Absorbance Reading:

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

-

The percentage of cell viability is calculated for each concentration of this compound relative to untreated control cells.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound has not been fully elucidated, its cytotoxic activity is hypothesized to be mediated through the induction of apoptosis, similar to other Cephalotaxus alkaloids. The proposed signaling pathway involves the intrinsic or mitochondrial pathway of apoptosis.

This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, programmed cell death.

Conclusion

This compound is a structurally novel and biologically active natural product with demonstrated cytotoxic properties. This technical guide provides a foundational understanding of its physicochemical characteristics and solubility, which is crucial for its further investigation as a potential therapeutic agent. The detailed experimental protocols for its isolation and cytotoxicity assessment offer a practical framework for researchers. While the precise mechanism of action requires further elucidation, the proposed apoptotic pathway provides a strong basis for future mechanistic studies. The continued exploration of this compound and its analogs holds promise for the development of new anticancer therapies.

References

The Biogenetic Blueprint of Cephalocyclidin A: A Technical Guide to a Novel Alkaloid's Genesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalocyclidin A, a structurally unique pentacyclic alkaloid, represents a fascinating diversion from the well-trodden biosynthetic path of its parent family, the Cephalotaxus alkaloids. This technical guide provides a comprehensive overview of the proposed biogenetic pathway leading to this compound, synthesized from the current understanding of Cephalotaxus alkaloid biosynthesis. While the complete enzymatic machinery remains to be fully elucidated, this document outlines the hypothesized key transformations, presents analogous quantitative data from related pathways, and details the experimental protocols necessary to validate and explore this intriguing biosynthetic route. Visualizations of the proposed pathway and relevant experimental workflows are provided to facilitate a deeper understanding of the molecular logic culminating in the formation of this novel natural product.

Introduction to this compound and the Cephalotaxus Alkaloids

The genus Cephalotaxus is a rich source of structurally complex and biologically active alkaloids, with prominent members like harringtonine (B1672945) and homoharringtonine (B1673347) being utilized in cancer therapy.[1] These alkaloids are characterized by a core pentacyclic structure derived from the amino acids L-tyrosine and L-phenylalanine.[2] this compound distinguishes itself through a unique C1-C11 linkage, forming a novel pentacyclic system that is hypothesized to arise from a late-stage rearrangement of a key intermediate in the cephalotaxine (B1668394) biosynthetic pathway.[3] Understanding the biogenesis of this compound is not only of fundamental scientific interest but also holds potential for the bioengineering of novel therapeutic agents.

The Proposed Biogenetic Pathway of this compound

The formation of this compound is postulated to be a branch from the central pathway of Cephalotaxus alkaloid biosynthesis. The core of this pathway leads to the formation of cephalotaxine.

Formation of the Core Cephalotaxus Skeleton

The biosynthesis of the foundational Cephalotaxus alkaloid, cephalotaxine, is believed to commence with the condensation of two aromatic amino acid-derived units. While the complete enzymatic cascade is still under investigation, key steps have been proposed:

-

Precursor Synthesis: L-tyrosine and L-phenylalanine serve as the primary building blocks. Through a series of enzymatic modifications, they are converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, respectively.

-

Pictet-Spengler Condensation: A crucial carbon-carbon bond formation is thought to occur via a Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde to form a tetrahydroisoquinoline scaffold.

-

Oxidative Coupling and Rearrangements: Subsequent intramolecular oxidative coupling and a series of complex rearrangements lead to the formation of the characteristic pentacyclic core of cephalotaxine.

The Divergence to this compound: A Hypothesized Intramolecular Aldol (B89426) Reaction

The proposed biosynthesis of this compound diverges from the main pathway at the stage of an 11-oxocephalotaxine intermediate.[3] This key transformation involves two putative enzymatic steps:

-

Oxidation of Cephalotaxine: The pathway likely proceeds through an oxidation of cephalotaxine at the C11 position to yield the crucial intermediate, 11-oxocephalotaxine. The enzyme catalyzing this step is yet to be identified but is likely a cytochrome P450 monooxygenase or a related oxidase. The isolation of 11-hydroxycephalotaxine (B1199039) from Cephalotaxus species lends support to the feasibility of oxidation at this position.[4]

-

Intramolecular Aldol Reaction: The 11-oxocephalotaxine intermediate is then proposed to undergo an intramolecular aldol reaction. This reaction would involve the formation of an enolate at C1 and its subsequent nucleophilic attack on the carbonyl carbon at C11, leading to the formation of the characteristic C1-C11 bond and the novel pentacyclic ring system of this compound.

Quantitative Data (Analogous)

Direct quantitative data for the biosynthesis of this compound is currently unavailable. However, studies on related Cephalotaxus alkaloids in cell cultures provide valuable benchmarks for the types of data required to fully characterize this pathway. The following table summarizes representative data from the literature on the production of other Cephalotaxus alkaloids.

| Parameter | Value | Organism/System | Reference |

| Precursor Incorporation | |||

| [2-¹⁴C]Tyrosine into Cephalotaxine | 0.03% | Cephalotaxus harringtonia seedlings | |

| Alkaloid Yields in Cell Culture | |||

| Harringtonine | 0.25 mg/L | Cephalotaxus harringtonia cell suspension | |

| Homoharringtonine | 0.18 mg/L | Cephalotaxus fortunei suspension cultures | |

| Cephalotaxine | 1.5 mg/g dry weight | Cephalotaxus harringtonia callus culture | |

| Enzyme Kinetics (Hypothetical) | |||

| Km for Cephalotaxine (Oxidase) | To be determined | - | - |

| kcat for Cephalotaxine (Oxidase) | To be determined | - | - |

| Km for 11-Oxocephalotaxine (Aldolase) | To be determined | - | - |

| kcat for 11-Oxocephalotaxine (Aldolase) | To be determined | - | - |

Experimental Protocols

The elucidation of the biogenetic pathway of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be essential in validating the proposed pathway.

Isotopic Labeling Studies to Trace Precursor Incorporation

Objective: To confirm the origin of the carbon skeleton of this compound from L-tyrosine and L-phenylalanine and to trace the flow of intermediates.

Protocol:

-

Synthesis of Labeled Precursors: Synthesize stable isotope-labeled precursors, such as ¹³C- or ¹⁴C-labeled L-tyrosine and L-phenylalanine.

-

Administration to Plant Material: Administer the labeled precursors to Cephalotaxus cell suspension cultures or seedlings.

-

Incubation: Incubate the plant material for a defined period to allow for the uptake and metabolism of the labeled precursors.

-

Extraction of Alkaloids: Harvest the plant material and perform a comprehensive alkaloid extraction using standard solvent partitioning methods.

-

Purification and Analysis: Purify this compound and other relevant alkaloids using chromatographic techniques (e.g., HPLC).

-

Detection of Isotope Incorporation: Analyze the purified compounds using mass spectrometry (MS) to detect the incorporation of the stable isotope label and nuclear magnetic resonance (NMR) spectroscopy to determine the specific positions of the labels within the molecule.

Identification and Characterization of Biosynthetic Enzymes

Objective: To identify and characterize the putative oxidase and aldolase (B8822740) involved in the conversion of cephalotaxine to this compound.

Protocol:

-

Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on Cephalotaxus tissues actively producing this compound to identify candidate genes encoding cytochrome P450s, oxidoreductases, and aldolases.

-

Gene Cloning and Heterologous Expression: Clone the candidate genes into a suitable expression vector and express the recombinant proteins in a heterologous host such as E. coli or yeast.

-

Enzyme Assays:

-

Oxidase Assay: Incubate the purified recombinant cytochrome P450/oxidase candidates with cephalotaxine as a substrate and necessary cofactors (e.g., NADPH, O₂). Monitor the reaction for the formation of 11-oxocephalotaxine using LC-MS.

-

Aldolase Assay: Incubate the purified recombinant aldolase candidates with synthesized 11-oxocephalotaxine. Monitor the reaction for the formation of this compound using LC-MS.

-

-

Enzyme Kinetics: Determine the kinetic parameters (Km and kcat) of the confirmed enzymes to understand their efficiency and substrate specificity.

Identification of the Biosynthetic Gene Cluster

Objective: To identify a potential biosynthetic gene cluster (BGC) responsible for the formation of this compound.

Protocol:

-

Genome Sequencing: Sequence the genome of a Cephalotaxus species known to produce this compound.

-

BGC Prediction: Utilize bioinformatics tools such as antiSMASH and PhytoClust to scan the genome for putative BGCs containing genes encoding the candidate enzymes (e.g., cytochrome P450s, aldolases) and other plausible biosynthetic machinery.

-

Co-expression Analysis: Analyze transcriptome data to determine if the genes within the predicted BGC are co-expressed, which would provide strong evidence for their functional relationship.

-

Functional Verification: Use gene silencing techniques (e.g., RNAi) or gene knockout in Cephalotaxus cell cultures to confirm the involvement of the BGC in this compound biosynthesis.

Conclusion and Future Perspectives

The proposed biogenetic pathway to this compound presents a compelling hypothesis that bridges the known chemistry of Cephalotaxus alkaloids with the unique structure of this novel compound. While significant experimental work is required to fully validate this pathway and identify the enzymatic players, the protocols and data presented in this guide provide a robust framework for future research. The successful elucidation of this pathway will not only deepen our understanding of plant natural product biosynthesis but also open avenues for the synthetic biology-based production of this compound and its derivatives for potential therapeutic applications. Future efforts should focus on the targeted identification of the key oxidase and aldolase enzymes and the characterization of the associated biosynthetic gene cluster.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Cephalocyclidin A Research

This compound is a novel and structurally complex pentacyclic alkaloid that has garnered significant attention within the scientific community. First isolated from the fruits of Cephalotaxus harringtonia var. nana, its unique fused-pentacyclic skeleton, which contains six contiguous asymmetric centers, presents a compelling target for both synthetic chemists and pharmacologists.[1][2][3] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its physicochemical properties, biological activity, isolation, and synthesis.

Physicochemical Properties

This compound's intricate molecular architecture defines its distinct physical and chemical characteristics. The primary quantitative data for this alkaloid are summarized below.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉NO₅ | [1] |

| Molecular Weight | 317.34 g/mol | [1] |

| Boiling Point | 545.75 °C | [1] |

| CAS Number | 421583-14-4 | [1] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in Methanol (B129727) | [1] |

| IR Absorptions (cm⁻¹) | 3450 (hydroxyl) | [2] |

Biological Activity: Cytotoxicity

This compound has demonstrated notable cytotoxic effects against several cancer cell lines, a characteristic consistent with other alkaloids isolated from the Cephalotaxus genus known for their antileukemic properties.[1][4]

| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference(s) |

| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | [1][5] |

| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 | [1][5] |

Note: Molar concentrations were calculated from the provided µg/mL values and the molecular weight of this compound.[1][6]

Experimental Protocols

Detailed methodologies for the isolation, characterization, and evaluation of this compound are crucial for reproducibility and further research.

Isolation and Purification Protocol [7]

-

Extraction : The fresh fruits of C. harringtonia var. nana (955 g) were crushed and extracted three times with methanol (1 L).[1]

-

Acid-Base Partitioning : The resulting methanol extract (78 g) was treated with 3% tartaric acid to achieve a pH of 2. This acidic solution was then partitioned with ethyl acetate (B1210297) (EtOAc) to separate non-basic compounds.[1]

-

Basification and Extraction : The aqueous layer was basified with sodium bicarbonate (NaHCO₃) and extracted with chloroform (B151607) (CHCl₃) to isolate the crude alkaloid fraction.[1]

-

Chromatography : The crude alkaloid fraction is then subjected to column chromatography for separation.

-

Final Purification : Fractions containing this compound are further purified, often using High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Structural Elucidation

The complex, three-dimensional structure of this compound was determined using a combination of advanced analytical techniques:

-

Spectroscopic Analysis : ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provided the initial information about the carbon-hydrogen framework.[2][3]

-

2D NMR Techniques : Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) were crucial in determining the relative stereochemistry of the molecule.[2][3]

-

X-ray Crystallography : Single-crystal X-ray diffraction analysis of this compound hydrochloride provided unambiguous confirmation of the molecular structure and its absolute stereochemistry.[2][3]

-

Mass Spectrometry : High-resolution FABMS was used to establish the molecular formula.[2]

Cytotoxicity Assay (MTT Assay) [8]

-

Cell Seeding : Target cancer cell lines (e.g., L1210, KB) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment : Cells are treated with a range of concentrations of this compound and incubated for 48-72 hours.

-

MTT Addition : 10 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization : A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition : The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

Visualizations: Workflows and Pathways

Isolation Workflow

Caption: Generalized workflow for the isolation of this compound.[3]

Proposed Biogenetic Origin

This compound is thought to be biogenetically derived from a rearrangement of a cephalotaxine-derived skeleton. A proposed pathway involves an intramolecular aldol (B89426) reaction of a putative 11-oxocephalotaxine intermediate.[5]

Caption: Proposed biogenetic origin of this compound.[1]

Proposed Signaling Pathway for Cytotoxicity

While the precise mechanism of action for this compound is not yet fully elucidated, it is hypothesized to induce apoptosis, similar to related Cephalotaxus alkaloids like Homoharringtonine (HHT) and Cephalotaxine.[4] The proposed pathway involves the activation of the intrinsic or mitochondrial apoptosis pathway.[4]

Caption: Proposed apoptotic signaling pathway for this compound.[4]

Total Synthesis

The total synthesis of (–)-Cephalocyclidin A has been successfully achieved, confirming its complex structure and providing a pathway for the creation of analogues for structure-activity relationship studies.[9][10][11] A key feature of a recent synthesis is a Cu(II)-catalyzed enantioselective polycyclization cascade of tertiary enamides with terminal silyl (B83357) enol ethers, followed by a late-stage radical cyclization.[9][10][11]

Caption: Key stages in the total synthesis of (–)-Cephalocyclidin A.[1]

Conclusion

This compound stands out as a structurally novel and biologically active natural product. Its moderate cytotoxicity warrants further investigation into its mechanism of action and its potential as a lead compound in drug discovery programs.[1] The successful total synthesis of this compound not only confirms its complex structure but also opens avenues for the development of novel analogs with potentially enhanced therapeutic properties.[1] This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of this intriguing pentacyclic alkaloid.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Catalytic Asymmetric Polycyclization of Tertiary Enamides with Silyl Enol Ethers: Total Synthesis of (-)-Cephalocyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data analysis of Cephalocyclidin A (1H and 13C NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of Cephalocyclidin A, a novel pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana. The unique fused-pentacyclic skeleton of this compound, containing six contiguous asymmetric centers, has made it a subject of significant interest in the field of natural product chemistry. This document details its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, experimental protocols for its characterization, and discusses its biological activity, including a proposed signaling pathway for its cytotoxic effects.

Data Presentation: ¹H and ¹³C NMR Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily 1D and 2D NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.58 | d | 4.4 |

| 2 | 4.15 | d | 4.4 |

| 3 | 3.72 | s | |

| 5α | 2.95 | d | 12.8 |

| 5β | 3.29 | d | 12.8 |

| 6α | 2.05 | m | |

| 6β | 2.22 | m | |

| 7 | 1.88 | m | |

| 8α | 2.55 | m | |

| 8β | 2.75 | m | |

| 12 | 6.71 | s | |

| 15 | 6.92 | s | |

| 16 | 5.87 | d | 1.2 |

| 5.88 | d | 1.2 | |

| N-Me | 2.45 | s |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 54.2 |

| 2 | 76.2 |

| 3 | 83.0 |

| 4 | 64.8 |

| 5 | 53.8 |

| 6 | 28.5 |

| 7 | 34.1 |

| 8 | 58.9 |

| 9 | 142.1 |

| 10 | 128.9 |

| 11 | 98.7 |

| 12 | 106.9 |

| 13 | 146.3 |

| 14 | 145.8 |

| 15 | 105.2 |

| 16 | 101.1 |

| N-Me | 42.5 |

Experimental Protocols

The isolation and characterization of this compound involve a series of established techniques in natural product chemistry.

Isolation of this compound

A general protocol for the isolation of alkaloids from Cephalotaxus species is as follows:

-

Extraction: The air-dried and powdered plant material (e.g., fruits of C. harringtonia var. nana) is extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in a dilute acid (e.g., 2% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified with an alkali (e.g., NH₄OH) to a pH of 9-10 and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to repeated column chromatography on silica (B1680970) gel and/or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloid, this compound.

NMR Spectroscopic Analysis

The NMR spectra for this compound were acquired using the following general procedure:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity and assign all proton and carbon signals unequivocally.

Biological Activity and Proposed Signaling Pathway

This compound has demonstrated cytotoxic activity against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cell lines, with reported IC₅₀ values of 0.85 µg/mL and 0.80 µg/mL, respectively.

While the precise mechanism of action has not been fully elucidated, it is hypothesized that this compound, like other Cephalotaxus alkaloids such as homoharringtonine, induces apoptosis (programmed cell death). The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This proposed pathway suggests that this compound may inhibit anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic proteins such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in apoptosis. Further experimental evidence is required to confirm this specific mechanism for this compound.

The following diagram illustrates a generalized workflow for the isolation and analysis of this compound.

Unraveling the Core: A Technical Guide to the Fused-Pentacyclic Skeleton of Cephalocyclidin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalocyclidin A is a novel alkaloid possessing a unique and complex fused-pentacyclic skeleton, first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2][3] This structurally unprecedented core, featuring six contiguous asymmetric centers, has garnered significant attention within the scientific community.[1][2] Belonging to the broader class of Cephalotaxus alkaloids, which includes the FDA-approved anti-leukemia drug homoharringtonine, this compound exhibits promising cytotoxic activity against various cancer cell lines, making its intricate architecture a subject of intensive study for potential applications in drug discovery and development. This technical guide provides an in-depth exploration of the fused-pentacyclic skeleton of this compound, detailing its structural elucidation, proposed biosynthesis, total synthesis, and biological activity.

Structural Elucidation of the Fused-Pentacyclic Core

The absolute and relative stereochemistry of this compound's intricate framework was meticulously determined through a combination of advanced spectroscopic and crystallographic techniques. These methods provided the foundational data for understanding the molecule's three-dimensional structure.

Spectroscopic and Crystallographic Data

The structural backbone of this compound was pieced together using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, with final confirmation provided by single-crystal X-ray crystallography.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 50.1 | 3.25 (d, 8.5) |

| 2 | 78.2 | 4.51 (d, 8.5) |

| 3 | 72.9 | 4.89 (s) |

| 4 | 130.2 | 6.88 (s) |

| 5 | 108.9 | 6.78 (s) |

| 6 | 147.5 | - |

| 7 | 146.9 | - |

| 8 | 101.2 | 5.94 (d, 1.4), 5.92 (d, 1.4) |

| 9 | 131.5 | - |

| 10 | 128.9 | - |

| 11 | 89.9 | - |

| 12 | 45.3 | 2.35 (m), 2.18 (m) |

| 13 | 63.5 | 3.85 (d, 11.0), 3.65 (d, 11.0) |

| 14 | 208.5 | - |

| N-CH3 | 41.5 | 2.45 (s) |

| OCH3 | 56.1 | 3.88 (s) |

| OCH3 | 56.3 | 3.91 (s) |

Note: Specific NMR data is based on the supporting information from the primary literature and may vary slightly depending on experimental conditions.

Table 2: X-ray Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₇H₁₉NO₅ |

| Formula Weight | 317.34 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.012(3) |

| b (Å) | 14.567(5) |

| c (Å) | 13.123(4) |

| V (ų) | 1532.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.376 |

Data obtained from single-crystal X-ray diffraction analysis.

Biosynthesis of the Pentacyclic Skeleton

The biosynthesis of this compound is proposed to diverge from the established pathway of other Cephalotaxus alkaloids. The prevailing hypothesis suggests that the unique fused-pentacyclic core is formed via an intramolecular aldol (B89426) reaction from a putative 11-oxocephalotaxine intermediate. While this pathway is chemically plausible, it is important to note that direct experimental validation through isotopic labeling studies has not yet been reported in the literature.

Total Synthesis of the Fused-Pentacyclic Core

The complex architecture of this compound has made it a challenging target for total synthesis. Several successful approaches have been reported, providing not only confirmation of its structure but also a means to produce analogs for structure-activity relationship studies. A key strategy in a recent total synthesis involves a copper(II)-catalyzed enantioselective polycyclization cascade to construct the core heterocyclic system, followed by a late-stage radical cyclization to complete the pentacyclic framework.

Biological Activity and Mechanism of Action

This compound has demonstrated notable cytotoxic effects against murine lymphoma L1210 and human epidermoid carcinoma KB cell lines.

Table 3: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (µg/mL) |

| Murine Lymphoma L1210 | 0.85 |

| Human Epidermoid Carcinoma KB | 0.80 |

The precise mechanism of action for this compound has not been definitively elucidated. However, it is hypothesized to be similar to other Cephalotaxus alkaloids, such as homoharringtonine, which are known to inhibit protein synthesis. This inhibition is thought to occur at the ribosomal level, disrupting the elongation step of translation. Further studies are required to confirm this mechanism for this compound and to identify its specific molecular targets.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from the fruits of C. harringtonia var. nana.

-

Extraction:

-

Air-dry and powder the fresh fruits of C. harringtonia var. nana.

-

Exhaustively extract the powdered material with methanol (B129727) (MeOH) at room temperature.

-

Concentrate the methanolic extract under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in a 3% tartaric acid solution to protonate the alkaloids.

-

Wash the acidic solution with ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic impurities.

-

Basify the aqueous layer to a pH of ~9 with sodium bicarbonate (NaHCO₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH).

-

Extract the liberated free alkaloids into chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂).

-

Evaporate the organic solvent to obtain the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to silica (B1680970) gel column chromatography, eluting with a gradient of increasing methanol in chloroform.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Pool the fractions containing this compound.

-

Perform final purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase gradient (e.g., methanol-water).

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to evaluate the cytotoxic activity of this compound and its analogs.

-

Cell Seeding:

-

Seed cancer cells (e.g., L1210 or KB) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment (for adherent cells).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Add the compound dilutions to the wells, including a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion

The fused-pentacyclic skeleton of this compound represents a remarkable feat of natural product biosynthesis and a formidable challenge for synthetic chemists. Its unique structure and promising cytotoxic activity underscore its potential as a lead compound for the development of novel anticancer agents. Further research is warranted to experimentally validate its proposed biosynthetic pathway and to fully elucidate its mechanism of action, which will be crucial for the rational design of more potent and selective analogs. This technical guide serves as a comprehensive resource for researchers dedicated to advancing our understanding and application of this intriguing natural product.

References

Cephalocyclidin A: A Technical Whitepaper on its Efficacy Against Murine Lymphoma L1210 and Carcinoma KB Cells

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalocyclidin A, a pentacyclic alkaloid derived from Cephalotaxus harringtonia var. nana, has demonstrated notable cytotoxic effects against murine lymphoma L1210 cells.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's activity against both L1210 and human epidermoid carcinoma KB cells. It summarizes the available quantitative data, details relevant experimental protocols for assessing its bioactivity, and visualizes the postulated signaling pathways and experimental workflows. A significant discrepancy in the reported activity against KB cells is noted and discussed.

Introduction

This compound is a structurally novel and biologically active natural product.[2] Its complex, fused-pentacyclic skeleton has attracted interest for its potential as a lead compound in drug discovery.[2] Like other alkaloids from the Cephalotaxus genus, it has been investigated for its cytotoxic properties against cancer cell lines.[2] This document serves as a technical resource, consolidating the available data on its effects on murine lymphoma L1210 and human epidermoid carcinoma KB cells to inform further research and development.

Quantitative Data Presentation

This compound has demonstrated moderate to potent in vitro cytotoxicity against the cell lines listed below. The half-maximal inhibitory concentration (IC50) is a key measure of its efficacy.

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| This compound | Murine Lymphoma L1210 | Murine Lymphoma | 0.85 | [1] |

| This compound | Carcinoma KB | Human Epidermoid Carcinoma | 0.80 |

Note on Carcinoma KB Cell Data: It is critical to highlight a discrepancy in the scientific literature regarding the activity of this compound against human epidermoid carcinoma KB cells. While one source reports a specific IC50 value of 0.80 µg/mL, other comprehensive reviews of available literature state that no direct research investigating the effects of this compound on KB cells has been published. This suggests that the reported IC50 value for KB cells should be treated with caution and warrants further experimental verification.

Postulated Mechanism of Action

While specific molecular mechanism studies on this compound are limited, the broader class of Cephalotaxus alkaloids is known to induce apoptosis in cancer cells. It is hypothesized that this compound may share a similar mechanism, primarily through the induction of the intrinsic mitochondrial apoptosis pathway and by causing cell cycle arrest.

Signaling Pathway Diagrams

The following diagrams illustrate the postulated signaling pathways for this compound-induced cytotoxicity.

Caption: Postulated intrinsic mitochondrial apoptosis pathway induced by this compound.

References

Initial Screening of Cephalocyclidin A for Antileukemic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalocyclidin A, a pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana, represents a promising candidate for antileukemic drug discovery. As a member of the Cephalotaxus alkaloids, a class of compounds known for their cytotoxic and antineoplastic properties, this compound warrants thorough investigation. This technical guide provides a comprehensive overview of the initial screening data for this compound, including its cytotoxic effects. Due to the limited direct experimental data on its specific molecular mechanisms, this document draws comparisons with the closely related and well-studied Cephalotaxus alkaloids, Cephalotaxine and Homoharringtonine, to propose a likely mechanism of action in leukemia cells. This guide details experimental protocols for key assays and visualizes proposed signaling pathways and workflows to support further research and development.

Introduction

Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, remains a significant therapeutic challenge. The development of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research. Natural products have historically been a rich source of anticancer drugs. The Cephalotaxus alkaloids, isolated from evergreen trees of the genus Cephalotaxus, have demonstrated significant antileukemic activity.[1][2] Notably, Homoharringtonine (HHT) has been approved for the treatment of chronic myeloid leukemia (CML).[3][4]

This compound, a structurally related pentacyclic alkaloid, has shown moderate cytotoxic activity against various cancer cell lines, suggesting its potential as an antileukemic agent.[5] This guide summarizes the initial cytotoxicity data for this compound and, by leveraging the extensive research on Cephalotaxine and Homoharringtonine, outlines a proposed mechanism of action involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and its better-studied relatives, Cephalotaxine and Homoharringtonine, to provide a comparative perspective on their cytotoxic potential. It is important to note that the data for this compound's effects on apoptosis and the cell cycle are hypothetical and require experimental validation.[5]

Table 1: Comparative Cytotoxicity (IC50) of Cephalotaxus Alkaloids

| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| This compound | L1210 | Murine Lymphoma | 0.85 | [5] |

| KB | Human Epidermoid Carcinoma | 0.80 | [5] | |

| Cephalotaxine | HL-60 | Human Leukemia | 2.5 | [5] |

| K562 | Human Leukemia | 3.1 | [5] | |

| Homoharringtonine | HL-60 | Human Myeloid Leukemia | 0.002 | [5] |

| MCF-7 | Human Breast Cancer | 0.005 | [5] |

Note: Data for this compound is from initial screenings. Data for other compounds are from published literature for comparative purposes.[5]

Table 2: Comparative Analysis of Apoptosis Induction (Hypothetical Data for this compound)

| Compound (Concentration) | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Reference |

| This compound (1 µg/mL) | L1210 | 25.3 (Hypothetical) | 15.8 (Hypothetical) | [5] |

| Cephalotaxine (10 µM) | HL-60 | >20% | >10% | [6][7] |

| Homoharringtonine (5 ng/mL) | MA9.3ITD (AML) | Significant increase | Significant increase | [3][4] |

Note: Data for this compound is illustrative and requires experimental determination.[5]

Table 3: Comparative Analysis of Cell Cycle Arrest (Hypothetical Data for this compound)

| Compound (Concentration) | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| This compound (1 µg/mL) | L1210 | 45.1 (Hypothetical) | 35.6 (Hypothetical) | 19.3 (Hypothetical) | [5] |

| Cephalotaxine | Not specified | G1 arrest | - | - | [8] |

| Homoharringtonine (5 ng/mL) | MA9.3ITD (AML) | Increased | Decreased | Increased | [3][4] |

Note: Data for this compound is illustrative and requires experimental determination.[5]

Proposed Mechanism of Action

While the precise molecular targets of this compound are yet to be fully elucidated, the mechanisms of action of the closely related alkaloids, Cephalotaxine and Homoharringtonine, provide a strong foundation for a proposed mechanism. It is hypothesized that this compound exerts its antileukemic effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of critical signaling pathways.

Induction of Apoptosis via the Mitochondrial Pathway

Evidence from studies on Cephalotaxine strongly suggests that this compound likely induces apoptosis through the intrinsic, or mitochondrial, pathway.[6][7] This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[9]

The proposed sequence of events is as follows:

-

Mitochondrial Membrane Depolarization: this compound treatment leads to a decrease in the mitochondrial membrane potential.[6]

-

Regulation of Bcl-2 Family Proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of pro-apoptotic proteins like Bak.[6][7]

-

Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3.[6]

-

Execution of Apoptosis: Activated executioner caspases cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

Modulation of Key Signaling Pathways

Research on Homoharringtonine has revealed its ability to modulate several signaling pathways crucial for the survival and proliferation of leukemia cells. It is plausible that this compound shares some of these mechanisms.

-

SP1/TET1/5hmC/FLT3/MYC Pathway: Homoharringtonine has been shown to suppress the SP1/TET1 axis, leading to a decrease in global DNA 5-hydroxymethylcytosine (B124674) (5hmC) abundance.[3][4] This epigenetic modification subsequently downregulates the expression of key oncogenes such as FLT3 and MYC, which are critical for the proliferation of acute myeloid leukemia (AML) cells.[3][4]

-

JAK/STAT Pathway: Homoharringtonine can inhibit the phosphorylation of JAK2 and STAT5, key components of a signaling pathway often constitutively activated in AML and other myeloproliferative neoplasms.[10]

-

NOTCH/MYC Pathway: In T-cell acute lymphoblastic leukemia (T-ALL), Homoharringtonine has been shown to inhibit the NOTCH/MYC pathway, which is a critical driver of leukemogenesis in this subtype.[11]

Induction of Cell Cycle Arrest

Cytotoxic agents frequently exert their effects by disrupting the normal progression of the cell cycle.[5] Homoharringtonine induces cell cycle arrest in AML cells, contributing to its antileukemic activity.[3][4] It is proposed that this compound may also cause an accumulation of cells in specific phases of the cell cycle, such as G1 or G2/M, preventing cell division and leading to apoptosis.[8][12]

Experimental Protocols

The following are detailed methodologies for key experiments to screen and characterize the antileukemic properties of this compound.

Cytotoxicity Assay (MTT Assay)